4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

CDK2 kinase inhibition ligand efficiency

4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-15-1) is a synthetic small molecule (MW 329.42, formula C17H19N3O2S) belonging to the imidazo[1,2-a]pyridine sulfonamide class. It features an 8-methylimidazo[1,2-a]pyridine core connected via an ethylene linker to a 4-methylbenzenesulfonamide moiety.

Molecular Formula C17H19N3O2S
Molecular Weight 329.42
CAS No. 868979-15-1
Cat. No. B2395466
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide
CAS868979-15-1
Molecular FormulaC17H19N3O2S
Molecular Weight329.42
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)NCCC2=CN3C=CC=C(C3=N2)C
InChIInChI=1S/C17H19N3O2S/c1-13-5-7-16(8-6-13)23(21,22)18-10-9-15-12-20-11-3-4-14(2)17(20)19-15/h3-8,11-12,18H,9-10H2,1-2H3
InChIKeyMDMMFWQMUXUFOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

868979-15-1 (4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide): Technical Baseline for Imidazo[1,2-a]pyridine Sulfonamide Procurement


4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide (CAS 868979-15-1) is a synthetic small molecule (MW 329.42, formula C17H19N3O2S) belonging to the imidazo[1,2-a]pyridine sulfonamide class [1]. It features an 8-methylimidazo[1,2-a]pyridine core connected via an ethylene linker to a 4-methylbenzenesulfonamide moiety. The imidazo[1,2-a]pyridine scaffold is a recognized privileged structure in kinase inhibitor discovery, with co-crystal structures demonstrating its capacity to occupy the ATP-binding pocket of kinases such as CDK2 [2]. Sulfonamide-bearing analogs within this class have been explored as PI3K, CDK, and PAF receptor modulators [3]. The target compound incorporates both the C8-methyl substitution on the imidazopyridine ring and the C4-methyl substitution on the benzenesulfonamide phenyl ring, structural features that differentiate it from earlier-generation analogs.

Why Generic Imidazo[1,2-a]pyridine Sulfonamide Substitution Is Not Advisable for 868979-15-1 Procurement


Within the imidazo[1,2-a]pyridine sulfonamide chemotype, even conservative structural modifications produce large shifts in target engagement and potency. Published SAR demonstrates that changing the C8 substituent on the imidazopyridine ring or altering the N-alkyl linker profoundly affects kinase selectivity—for example, switching from a methyl to a chloro substituent at the C6 position transforms a potent PI3Kα inhibitor (IC50 = 2 nM) into a CDK2-selective probe [1]. The close structural analog WAY-325943 (CAS 868972-45-6), which differs only by bearing a 2,4-dimethylbenzenesulfonamide group and a methylene (rather than ethylene) linker, is annotated as an HSP90 inhibitor rather than a kinase probe, underscoring that sub-angstrom changes redirect target pharmacology . Therefore, 868979-15-1 cannot be reliably substituted with a commercially available in-class analog without risking a complete loss of target activity relevant to a given screening cascade.

Quantitative Differentiation Evidence for 868979-15-1 Against Closest Imidazo[1,2-a]pyridine Sulfonamide Analogs


Ligand Efficiency-Normalized CDK2 Binding Affinity vs. Reference Aminoimidazo[1,2-a]pyridine Inhibitor

868979-15-1 has been tested in an in vitro CDK2 enzymatic inhibition assay under standardized conditions (compound concentration range 10 nM–450 µM, 1% v/v DMSO) [1]. While the exact IC50 is held in the BindingDB entry (CHEMBL_446719 / CHEMBL897015), the assay configuration is identical to that used for the crystallographically validated aminoimidazo[1,2-a]pyridine CDK2 inhibitor series reported by Hamdouchi et al., in which the lead compound 2i achieved an IC50 of 0.045 µM against CDK2/Cyclin E [2]. The target compound's ligand efficiency can be benchmarked against this reference scaffold once the IC50 value is obtained, providing procurement teams with a structurally characterized baseline for CDK2-focused screening.

CDK2 kinase inhibition ligand efficiency

Structural Differentiation from WAY-325943: Linker Geometry and Sulfonamide Substitution Pattern

The closest commercially cataloged structural analog is WAY-325943 (CAS 868972-45-6; C17H19N3O2S, MW 329.42), which differs in two critical pharmacophoric features: (i) WAY-325943 contains a 2,4-dimethylbenzenesulfonamide group rather than the 4-methylbenzenesulfonamide of 868979-15-1, and (ii) WAY-325943 uses a methylene (-CH2-) linker between the imidazopyridine core and the sulfonamide nitrogen, whereas 868979-15-1 employs an ethylene (-CH2CH2-) linker . These seemingly minor alterations produce a profound functional divergence: WAY-325943 is annotated as an HSP90 inhibitor, while 868979-15-1 is cataloged in kinase-targeted screening libraries with CDK2 assay data [1]. The ethylene linker in 868979-15-1 extends the sulfonamide group deeper into the targeted binding pocket, a geometric feature that cannot be replicated by the methylene-linked analog.

structure-activity relationship linker geometry HSP90

IMPDH2 Inhibition Screening: Differentiated Biochemical Profile vs. In-Class PI3K/Multi-Kinase Inhibitors

868979-15-1 has been evaluated in an in vitro inhibition assay against inosine-5'-monophosphate dehydrogenase 2 (IMPDH2), with the nicotinamide adenine dinucleotide (NAD) substrate context recorded in ChEMBL (CHEMBL699568) [1]. IMPDH2 is not a kinase but a rate-limiting enzyme in guanine nucleotide biosynthesis, making this assay orthogonal to the kinase-centric profiling that dominates the imidazo[1,2-a]pyridine sulfonamide literature. In contrast, the majority of in-class compounds—including the potent PI3Kα inhibitor with IC50 = 2 nM [2] and the CDK2 inhibitor series—are characterized exclusively against kinase panels. This IMPDH2 assay entry indicates that 868979-15-1 has been interrogated for non-kinase target liability, a screening breadth not uniformly available for close analogs, thereby offering an additional data dimension for researchers evaluating polypharmacology or off-target potential.

IMPDH2 biochemical profiling target selectivity

Scaffold-Class Antiproliferative Activity: A549 Lung Carcinoma Cell Line Data

868979-15-1 has been profiled for antiproliferative activity against the A549 human non-small cell lung carcinoma cell line, yielding an IC50 of 15.3 µM [1]. This cellular potency falls within the typical range reported for structurally related imidazo[1,2-a]pyridine derivatives in unoptimized screening hits. For class-level context, a PI3Kα-optimized imidazo[1,2-a]pyridine benzenesulfonamide (N-(5-(3-(5-methyl-1,2,4-oxadiazol-3-yl)imidazo[1,2-a]pyridin-6-yl)pyridin-3-yl)benzenesulfonamide) achieved potent antiproliferative effects on Huh-7 hepatocarcinoma cells downstream of its 2 nM enzymatic IC50, but A549 data for this optimized lead are not publicly reported [2]. The A549 IC50 of 15.3 µM provides procurement teams with a quantitative cellular benchmark for 868979-15-1 that can be used to contextualize its activity relative to in-house or literature-derived analogs evaluated in the same cell line.

antiproliferative A549 cancer cell panel

Recommended Research and Screening Applications for 868979-15-1 Based on Quantitative Differentiation Evidence


CDK2-Focused Kinase Inhibitor Screening and Tool Compound Development

The confirmed CDK2 enzymatic inhibition assay entry (ChEMBL_446719) validates 868979-15-1 as a qualified entry point for CDK2 inhibitor screening cascades [1]. The aminoimidazo[1,2-a]pyridine class has established co-crystal structures with CDK2, providing a structural framework for interpreting binding mode and guiding medicinal chemistry optimization [2]. Procurement of this compound enables direct biochemical comparison with the reference inhibitor 2i (IC50 = 0.045 µM), establishing a quantitative potency benchmark within a well-characterized kinase system.

Polypharmacology Profiling and Counter-Screening Against Non-Kinase Targets

The availability of IMPDH2 inhibition screening data (ChEMBL_699568) distinguishes 868979-15-1 from single-target kinase probes in the imidazo[1,2-a]pyridine sulfonamide class [3]. Researchers pursuing target deconvolution or evaluating off-target liability in kinase inhibitor programs can use 868979-15-1 as a tool compound with pre-existing non-kinase biochemical annotation, reducing the burden of de novo counter-screening and accelerating interpretation of phenotypic screening outcomes.

Phenotypic Antiproliferative Screening in Non-Small Cell Lung Carcinoma Models

The established A549 cellular IC50 of 15.3 µM provides a quantitative starting point for phenotypic screening programs focused on non-small cell lung carcinoma [4]. This cellular potency, while modest, is appropriate for use as a reference compound or for inclusion in focused screening libraries targeting lung cancer cell panels. The value exists in the availability of a defined cellular benchmark that enables cross-batch and cross-laboratory normalization.

SAR Exploration of Linker Geometry and Sulfonamide Substitution in Kinase vs. Chaperone Target Selectivity

The structural divergence between 868979-15-1 (kinase-annotated; ethylene linker) and WAY-325943 (HSP90-annotated; methylene linker) presents a unique opportunity for systematic SAR studies probing how linker length and sulfonamide substitution pattern govern target class selectivity within a conserved core scaffold . Research groups investigating the structural determinants of kinase vs. chaperone target engagement can procure both compounds to construct matched-pair analyses directly relevant to rational polypharmacology design.

Quote Request

Request a Quote for 4-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.